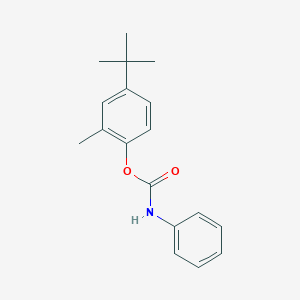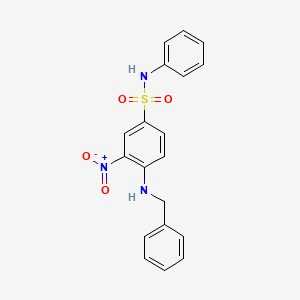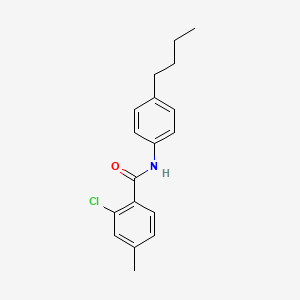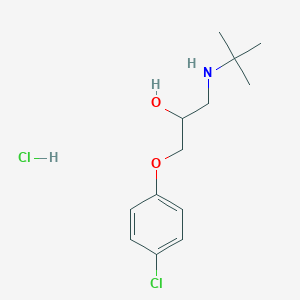![molecular formula C12H11NO4S2 B4965172 ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)
ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate, also known as ETAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. ETAA is a thiazolidine derivative that has a unique molecular structure, which makes it a promising candidate for the development of novel drugs and materials.
作用機序
The mechanism of action of ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a critical role in the development of cancer. In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In animal studies, this compound has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and lungs. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
Ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, there are also some limitations associated with the use of this compound in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate, including the development of novel drugs and materials based on its unique molecular structure. In medicine, this compound has the potential to be developed into a new class of anti-inflammatory and anticancer drugs. In agriculture, this compound has the potential to be used as a more effective and environmentally friendly plant growth regulator and fungicide. In material science, this compound has the potential to be used as a precursor for the synthesis of various functional materials, including sensors, catalysts, and electronic devices.
Conclusion:
In conclusion, this compound is a promising compound that has the potential to be used in various scientific fields, including medicine, agriculture, and material science. The synthesis of this compound is relatively simple and efficient, and its unique molecular structure makes it a promising candidate for the development of novel drugs and materials. Further research is needed to fully understand the mechanism of action and the potential applications of this compound.
合成法
The synthesis of ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate can be achieved through various methods, including the reaction of thioamide with α,β-unsaturated ketones, and the reaction of thioamide with acetylacetone. However, the most commonly used method for the synthesis of this compound is the reaction of thioamide with ethyl acetoacetate in the presence of a suitable catalyst, such as piperidine. This method is simple, efficient, and yields high purity this compound.
科学的研究の応用
Ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory agent and a potential treatment for cancer. In agriculture, this compound has been used as a plant growth regulator and a fungicide. In material science, this compound has been used as a precursor for the synthesis of various functional materials, including polymers and metal complexes.
特性
IUPAC Name |
ethyl 2-[(5E)-2,4-dioxo-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-2-17-10(14)6-13-11(15)9(19-12(13)16)5-8-3-4-18-7-8/h3-5,7H,2,6H2,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHOZSRCBGXESS-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CSC=C2)SC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CSC=C2)/SC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-bromo-2-furyl)methylene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4965116.png)
![2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4965124.png)
![(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4965128.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4965133.png)
![3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4965140.png)

![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)
![5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)
![4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)


![N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide](/img/structure/B4965219.png)